2-(1,3-Dimethylimidazolidin-2-ylidene)acetonitrile
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Overview
Description
(1,3-Dimethylimidazolidin-2-ylidene)acetonitrile is a chemical compound that belongs to the class of imidazolidines It is characterized by the presence of a nitrile group attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dimethylimidazolidin-2-ylidene)acetonitrile typically involves the reaction of 1,3-dimethylimidazolidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the imidazolidine, followed by the addition of acetonitrile to form the desired product .
Industrial Production Methods
Industrial production of (1,3-Dimethylimidazolidin-2-ylidene)acetonitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dimethylimidazolidin-2-ylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of imidazolidine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted imidazolidines with various functional groups.
Scientific Research Applications
(1,3-Dimethylimidazolidin-2-ylidene)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1,3-Dimethylimidazolidin-2-ylidene)acetonitrile involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The imidazolidine ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazol-2-ylidene: Similar structure but lacks the nitrile group.
1,3-Dimesitylimidazol-2-ylidene: Contains mesityl groups instead of methyl groups.
2-Ylidene-1,3-thiazolidines: Contains a thiazolidine ring instead of an imidazolidine ring.
Uniqueness
(1,3-Dimethylimidazolidin-2-ylidene)acetonitrile is unique due to the presence of both the imidazolidine ring and the nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
178483-44-8 |
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Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-(1,3-dimethylimidazolidin-2-ylidene)acetonitrile |
InChI |
InChI=1S/C7H11N3/c1-9-5-6-10(2)7(9)3-4-8/h3H,5-6H2,1-2H3 |
InChI Key |
CYTNRGDYTSEJQV-UHFFFAOYSA-N |
SMILES |
CN1CCN(C1=CC#N)C |
Canonical SMILES |
CN1CCN(C1=CC#N)C |
Synonyms |
Acetonitrile, (1,3-dimethyl-2-imidazolidinylidene)- (9CI) |
Origin of Product |
United States |
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